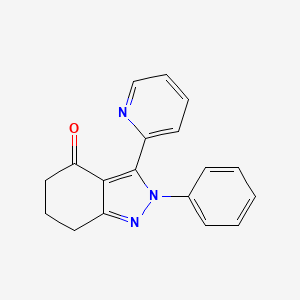![molecular formula C22H13ClN2O2 B8142760 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one](/img/structure/B8142760.png)
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenyl and chlorophenyl derivatives with pyrazole derivatives under specific reaction conditions, such as the use of strong bases or acids, and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzopyrano[4,3-c]pyrazole derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: These compounds also contain a similar aromatic ring system and exhibit various biological activities.
Uniqueness: 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is unique due to its specific combination of phenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-phenylchromeno[4,3-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2/c23-15-12-10-14(11-13-15)21-19-20(24-25(21)16-6-2-1-3-7-16)17-8-4-5-9-18(17)27-22(19)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJFILZGYTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=N2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Naphthalen-2-ylamino)methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142694.png)
![3-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-4-chlorochromen-2-one](/img/structure/B8142702.png)
![4-chloro-3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142704.png)
![4-chloro-3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142712.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142741.png)
![6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one](/img/structure/B8142746.png)
![2-(4-Bromophenyl)-3-(4-chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142759.png)
![2-(2-Chlorophenyl)-3-(4-chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142766.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142769.png)
![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142770.png)
![2-(2,4-Dichlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142776.png)
